molecular formula C15H26O2 B12749934 d-Bornyl isovalerate CAS No. 53022-14-3

d-Bornyl isovalerate

Cat. No.: B12749934
CAS No.: 53022-14-3
M. Wt: 238.37 g/mol
InChI Key: MPYYVGIJHREDBO-XUJVJEKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: d-Bornyl isovalerate can be synthesized by heating d-borneol with isovaleric acid at 140°C . This esterification reaction typically requires an acid catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: d-Bornyl isovalerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids and alcohols.

    Reduction: Reduction reactions can convert it back to borneol and isovaleric acid.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Borneol and isovaleric acid derivatives.

    Reduction: Borneol and isovaleric acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: d-Bornyl isovalerate is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research has shown that derivatives of borneol, including this compound, exhibit biological activities such as antimicrobial and anti-inflammatory properties . These properties make it a potential candidate for developing new pharmaceuticals.

Industry: In the fragrance industry, this compound is used for its pleasant aroma. It is also used in flavoring agents and as an additive in cosmetic products .

Mechanism of Action

The mechanism of action of d-Bornyl isovalerate involves its interaction with biological membranes and enzymes. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its lipophilicity plays a crucial role in its activity.

Comparison with Similar Compounds

  • Isobornyl isovalerate
  • Bornyl acetate
  • Borneol

Comparison: d-Bornyl isovalerate is unique due to its specific ester linkage and the presence of the isovalerate group. Compared to isobornyl isovalerate, it has a different spatial arrangement, which can affect its reactivity and biological activity. Bornyl acetate and borneol, while similar in structure, have different functional groups, leading to variations in their chemical properties and applications .

Properties

CAS No.

53022-14-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m1/s1

InChI Key

MPYYVGIJHREDBO-XUJVJEKNSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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